molecular formula C11H12N2O2 B13614246 4-(1H-indazol-3-yl)butanoic acid

4-(1H-indazol-3-yl)butanoic acid

Cat. No.: B13614246
M. Wt: 204.22 g/mol
InChI Key: FJDZOFCPEKYHHO-UHFFFAOYSA-N
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Description

4-(1H-indazol-3-yl)butanoic acid is a compound that belongs to the class of indazole derivatives. Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology .

Preparation Methods

Chemical Reactions Analysis

4-(1H-indazol-3-yl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indazole ring, which is rich in π-electrons. Common reagents include halogens and sulfonyl chlorides.

    Cyclization: The compound can undergo cyclization reactions to form various heterocyclic structures.

Scientific Research Applications

4-(1H-indazol-3-yl)butanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1H-indazol-3-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The indazole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes. For instance, it can inhibit enzymes involved in inflammation and cancer progression . The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

4-(1H-indazol-3-yl)butanoic acid can be compared with other indazole derivatives such as:

These compounds share the indazole or indole core structure but differ in their functional groups and specific applications, highlighting the versatility and uniqueness of this compound in various fields.

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

4-(2H-indazol-3-yl)butanoic acid

InChI

InChI=1S/C11H12N2O2/c14-11(15)7-3-6-10-8-4-1-2-5-9(8)12-13-10/h1-2,4-5H,3,6-7H2,(H,12,13)(H,14,15)

InChI Key

FJDZOFCPEKYHHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(NN=C2C=C1)CCCC(=O)O

Origin of Product

United States

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